molecular formula C13H15FN2O2 B2421521 tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate CAS No. 774225-40-0

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate

Cat. No. B2421521
CAS RN: 774225-40-0
M. Wt: 250.273
InChI Key: KQBSNWWWJORUED-UHFFFAOYSA-N
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Description

“tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate” is a chemical compound with the molecular formula C13H15FN2O2 and a molecular weight of 250.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,8H2,1-3H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 119-120 degrees Celsius .

Scientific Research Applications

Chemical Properties

“tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate” has a molecular weight of 250.27 and a melting point of 119-120°C . It is a powder at room temperature .

Pharmaceutical Applications

This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

Synthesis of Benzohydrols

“tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) , which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

Ketoreductase-assisted Synthesis

Ketoreductases capable of performing chiral selective reduction in “tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate” to “tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate” were screened . This process was optimized for maximum conversion and chiral selectivity .

Green Chemistry Applications

The use of “tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate” as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This novel Boc reagent shows effectiveness and chemoselectivity .

Synthesis of Natural Product Intermediates

“®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, an intermediate of the natural product jaspine B, was synthesized from L-Serine . This compound, which was isolated from various sponges, has cytotoxic activity against several human carcinoma cell lines .

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

tert-butyl N-[cyano-(4-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSNWWWJORUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate

CAS RN

774225-40-0
Record name tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate
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